NAD (sodium)
CAS No.:
Cat. No.: VC14594160
Molecular Formula: C21H26N7NaO14P2
Molecular Weight: 685.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C21H26N7NaO14P2 |
---|---|
Molecular Weight | 685.4 g/mol |
IUPAC Name | sodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
Standard InChI | InChI=1S/C21H27N7O14P2.Na/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33;/h1-4,7-8,10-11,13-16,20-21,29-32H,5-6H2,(H5-,22,23,24,25,33,34,35,36,37);/q;+1/p-1/t10-,11-,13-,14-,15-,16-,20-,21-;/m1./s1 |
Standard InChI Key | OGCURMAMSJFXSG-QYZPTAICSA-M |
Isomeric SMILES | C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N.[Na+] |
Canonical SMILES | C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N.[Na+] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
NAD (sodium) is systematically named Sodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carboxypyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate. Its PubChem CID is 91872645, and it is synonymously termed NAAD sodium salt or deamido-NAD sodium salt . The compound consists of an adenine nucleoside linked to a nicotinic acid moiety via a diphosphate bridge, with sodium counterions enhancing aqueous solubility (Table 1) .
Table 1: Key Chemical Properties of NAD (Sodium)
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 686.4 g/mol |
Parent Compound | Deamido-NAD(+) (CID 165491) |
Solubility | Highly soluble in aqueous solutions |
Stability | Stable at neutral pH, hygroscopic |
Structural Analysis
The 2D structure features a dinucleotide backbone with ribose sugars, adenine, and nicotinic acid groups. The 3D conformation, resolved via X-ray crystallography, shows a bent geometry that facilitates enzyme binding . Sodium ions stabilize the phosphate groups, reducing electrostatic repulsion and enhancing structural integrity .
Synthesis and Industrial Production
Synthetic Pathways
NAD (sodium) is synthesized via enzymatic or chemical deamidation of NAD+, followed by sodium salt formation. Nicotinamide adenine dinucleotide (NAD+) undergoes hydrolysis by NAD+ glycohydrolase, replacing the nicotinamide group with a hydroxyl group to yield deamido-NAD(+). Subsequent neutralization with sodium hydroxide forms the sodium salt .
Purification and Quality Control
Chromatographic techniques (HPLC, ion-exchange) ensure high purity (>95%). Mass spectrometry and NMR validate structural integrity, while ICP-MS confirms sodium content . Industrial-scale production faces challenges in cost-effective enzyme sourcing and minimizing byproducts like ADP-ribose .
Pharmacological Applications and Mechanisms
Role in Cellular Redox Reactions
As a redox cofactor, NAD (sodium) shuttles electrons in glycolysis and oxidative phosphorylation. Unlike NADH, its oxidized form (NAD+) participates in catabolic reactions, while the reduced form (NADH) drives ATP synthesis . The sodium salt’s enhanced solubility improves bioavailability in in vitro assays .
DNA Repair and Genomic Stability
NAD (sodium) serves as a substrate for poly(ADP-ribose) polymerases (PARPs), enzymes critical for DNA repair. PARP-1 binds to single-strand breaks, synthesizing poly(ADP-ribose) chains that recruit repair machinery . Depletion of NAD+ impairs PARP activity, exacerbating genomic instability—a phenomenon mitigated by NAD (sodium) supplementation in preclinical models .
Future Directions and Research Gaps
Targeted Delivery Systems
Nanoparticle encapsulation could enhance NAD (sodium)’s blood-brain barrier penetration, addressing neurodegenerative applications. Preliminary in vivo studies show poly(lactic-co-glycolic acid) (PLGA) nanoparticles increase cerebral NAD+ by 40% .
Comparative Efficacy Trials
Head-to-head trials against exercise and dietary interventions are critical. A 2024 meta-analysis found aerobic exercise raises muscle NAD+ by 25–30%, rivaling pharmacological approaches .
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